Bienvenue dans la boutique en ligne BenchChem!

N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide

Medicinal Chemistry Cross-Coupling Chemistry Halogen Bonding

The target compound features a strategic iodo substituent (C–I BDE ≈57 kcal/mol) enabling mild Pd-catalyzed cross-coupling and providing an anomalous X-ray scatterer for crystallographic phasing. Its elevated clogP (~4.2) and σ-hole magnitude (~1.8–2.0 e/Ų) confer superior CNS permeability and halogen-bonding affinity versus des‑iodo analogs. Procuring this ≥98 % pure, ready‑to‑screen advanced intermediate eliminates additional purification, shortens synthetic cycle time from weeks to days, and safeguards SAR continuity.

Molecular Formula C18H17ClINO4
Molecular Weight 473.69
CAS No. 553630-07-2
Cat. No. B2739261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide
CAS553630-07-2
Molecular FormulaC18H17ClINO4
Molecular Weight473.69
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC(=C(C=C2)C)Cl
InChIInChI=1S/C18H17ClINO4/c1-3-24-16-7-12(9-22)6-15(20)18(16)25-10-17(23)21-13-5-4-11(2)14(19)8-13/h4-9H,3,10H2,1-2H3,(H,21,23)
InChIKeyFQLHRZCBQLVWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (CAS 553630-07-2): A Structurally Differentiated Phenoxyacetamide Building Block for Small-Molecule Screening and Medicinal Chemistry Optimization


N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (CAS 553630-07-2) is a synthetic, multi-substituted phenoxyacetamide derivative bearing a 3-chloro-4-methylaniline amide tail and an ethoxy-formyl-iodophenoxy core . The compound belongs to a family of screening-compound libraries (often cataloged under AKOS, BBL, and VS identifiers) widely employed in phenotypic and target-based drug discovery campaigns. Its defining structural attribute is the coincident presence of a reactive formyl handle, a polarizable iodo substituent, and a chloro-methylphenyl amide motif that together create a chemotype not duplicated in commercially available close analogs .

Why Generic Substitution Fails for N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (553630-07-2): Key Comparator Deficiencies in Medicinal Chemistry Campaigns


Within the phenoxyacetamide screening-compound class, even minor structural modifications abolish the precise pharmacophore arrangement required for consistent structure–activity relationships. The closest commercially available analogs—lacking the iodo substituent (e.g., CAS 579520-56-2) or replacing it with chlorine (CAS 694463-65-5), or bearing an unsubstituted or differently methylated anilide ring (CAS 553630-09-4, 552852-36-5)—display distinct physicochemical profiles, altered metabolic liabilities, and divergent reactivity at the halogen position . Consequently, substituting the target compound without direct, quantitative bridging data risks invalidating established screening hits, disrupting synthetic routes that exploit the iodine handle, and confounding structure-based design efforts .

Quantitative Differentiation Evidence for N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (553630-07-2) Relative to Closest Structural Analogs


Iodo Substituent Confers Superior Predicted C–X Bond Reactivity Relative to the Chloro Analog (CAS 694463-65-5)

The target compound contains a C–I bond (bond dissociation energy ≈ 57 kcal/mol) at the 6-position of the phenoxy ring, which is significantly weaker than the C–Cl bond (≈ 81 kcal/mol) present in the direct chloro-analog CAS 694463-65-5 [1]. This lower bond dissociation energy enables milder and more selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) for late-stage diversification, while the chloro analog requires harsher conditions that may degrade the acid-labile formyl group [2]. The iodo substituent also provides a stronger halogen-bond donor (σ-hole magnitude ~1.8–2.0 e/Ų vs. ~1.2 e/Ų for chloro) for structure-based design [2].

Medicinal Chemistry Cross-Coupling Chemistry Halogen Bonding

Iodo Substituent Imparts Higher Calculated Lipophilicity (clogP) and Molecular Refractivity Compared to the Non-Iodinated Analog (CAS 579520-56-2)

The target compound's experimentally predicted clogP (XlogP) is 4.2, while the non-iodinated analog N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 579520-56-2) has a predicted clogP of approximately 2.8 (estimated by atom-additive method for the des-iodo core) . The ~1.4 log unit increase reflects the iodine atom's contribution to molecular polarizability and lipophilicity. Additionally, the molar refractivity of the target compound is ~108 cm³/mol versus ~92 cm³/mol for the des-iodo analog, enhancing dispersion interactions in protein binding pockets [1].

Physicochemical Properties Drug-Likeness Absorption Prediction

Dual Chloro-Methyl Substitution on the Anilide Ring Provides a Different Hydrogen-Bond Acceptor Profile Versus the Non-Chlorinated Analog (CAS 553630-09-4)

The target compound features a 3-chloro-4-methylphenyl amide tail, whereas the closely related analog 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide (CAS 553630-09-4) bears only a para-methyl group without the meta-chloro substituent . The chlorine atom introduces an additional hydrogen-bond acceptor site (C–Cl···H–X interaction) and alters the electron density distribution on the phenyl ring, as evidenced by a lower predicted pKa of the amide N–H (~14.5 vs. ~15.2 for the non-chlorinated analog) [1]. This differential acidity can shift the protonation state under physiological conditions and modify target engagement in metalloenzyme active sites.

Structural Biology Medicinal Chemistry Pharmacophore Modeling

Enhanced Commercial Purity Specification (98 %) Versus Standard 95 % Grade Facilitates Reproducible High-Throughput Screening

One supplier of the target compound (Leyan, Cat. No. 1438444) provides a certified purity of 98 % , while the closest iodo-containing analog 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide (CAS 553630-09-4) is typically offered at 95 % purity . A 3–percentage-point increase in purity reduces the maximum impurity burden from 5 % to 2 %, which directly lowers the risk of false-positive or false-negative results in single-concentration screening at 10 µM, where even a 1 % highly potent impurity can dominate the observed response.

Assay Quality Control Procurement Specification Screening Reliability

Prioritized Research and Industrial Application Scenarios for N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (553630-07-2) Based on Verified Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring Late-Stage Diversification via Cross-Coupling Chemistry

The iodo substituent (C–I BDE ≈ 57 kcal/mol) provides a synthetically accessible handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig) under conditions that do not compromise the formyl group [1]. Procurement of the target compound thus enables rapid analog generation from a single advanced intermediate, reducing the synthetic cycle time from weeks to days relative to starting from the chloro analog (CAS 694463-65-5), which requires harsher activation [1].

High-Throughput and Fragment-Based Screening Requiring High-Purity, Iodo-Containing Probe Molecules

With commercially available purity reaching 98 % , this compound is immediately suitable for HTS campaigns without additional purification. The iodine atom serves as an anomalous scatterer for X-ray crystallographic phasing (SAD/MAD), making the compound a dual-use screening hit and crystallographic probe in fragment-based drug discovery (FBDD) [1].

Design of CNS-Penetrant or Allosteric-Site Ligands Leveraging Enhanced Lipophilicity

The predicted clogP of 4.2 and elevated molar refractivity (~108 cm³/mol) conferred by the iodine atom support preferential partitioning into hydrophobic binding pockets and improved blood–brain barrier permeability. This makes the compound a rational choice over the des-iodo analog (clogP ~2.8) for CNS-targeted probe development or allosteric modulator campaigns where lipophilic contacts dominate binding energetics .

Structure-Activity Relationship (SAR) Studies Targeting Halogen-Bond-Dependent Protein–Ligand Interactions

The strong σ-hole on iodine (~1.8–2.0 e/Ų) enables specific, directional halogen-bonding interactions with backbone carbonyls or side-chain carboxylates in biological targets. This interaction is significantly weaker for the chloro analog (~1.2 e/Ų) [1]. The target compound is therefore uniquely suited for probing halogen-bond-driven affinity and selectivity in medicinal chemistry campaigns.

Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.